molecular formula C21H16N2O2S B2649056 N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide CAS No. 896353-12-1

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide

Cat. No.: B2649056
CAS No.: 896353-12-1
M. Wt: 360.43
InChI Key: ZXKQBERMTZLZIF-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide is a complex organic compound that features a benzoxazole moiety linked to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide typically involves a multi-step process. One common method includes the rhodium-catalyzed coupling-cyclization reaction of isocyanides with 2-azidophenyloxyacrylates . This reaction allows for the formation of the benzoxazole ring system in a single step, providing a straightforward route to the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The benzamide moiety can be reduced to a corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., NaOH, NH₃) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide involves its interaction with specific molecular targets. The benzoxazole moiety can interact with various enzymes and receptors, modulating their activity. The methylthio group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-(methylthio)benzamide is unique due to the presence of both the benzoxazole and benzamide moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O2S/c1-26-17-11-9-14(10-12-17)20(24)22-16-6-4-5-15(13-16)21-23-18-7-2-3-8-19(18)25-21/h2-13H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKQBERMTZLZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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